molecular formula C12H15BrO2 B2859091 Tert-butyl 2-bromo-2-phenylacetate CAS No. 35132-16-2

Tert-butyl 2-bromo-2-phenylacetate

Cat. No.: B2859091
CAS No.: 35132-16-2
M. Wt: 271.154
InChI Key: QMOSMBHBHVHTSB-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-2-phenylacetate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure, which includes a tert-butyl group, a bromine atom, and a phenylacetate moiety. This compound is often used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Target of Action

Tert-butyl 2-bromo-2-phenylacetate is a chemical compound that primarily targets alkyl halides . Alkyl halides play a crucial role in various biochemical reactions, including nucleophilic substitution and elimination reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as the E2 elimination . This is a single-step process where a base removes a proton from the β-carbon, the halogen leaves the α-carbon, and a double bond forms . This reaction is facilitated by the bromine atom in the compound, which acts as a good leaving group .

Biochemical Pathways

The E2 elimination mechanism affects the formation of alkenes from alkyl halides . This process can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which are key determinants of its adme properties, have been noted .

Result of Action

The result of the compound’s action is the formation of alkenes via the E2 elimination mechanism . This reaction can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction is typically carried out in a heat-dried flask under a nitrogen atmosphere . This environment helps to prevent unwanted side reactions and ensures the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 2-bromo-2-phenylacetate involves the reaction of α-bromophenylacetic acid with tert-butyl alcohol in the presence of concentrated sulfuric acid. The reaction is typically carried out in dry dichloromethane at ambient temperature . Another method involves the use of sodium hydride in N,N-dimethylformamide (DMF) as a base to facilitate the reaction between tert-butyl 5-chloro-2-oxo-2,3-dihydrobenzimidazole-1-carboxylate and tert-butyl α-bromo-α-phenylacetate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The choice of solvents, reagents, and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-2-phenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The compound can be reduced to form tert-butyl 2-phenylacetate.

    Oxidation Reactions: Oxidation can lead to the formation of tert-butyl 2-bromo-2-phenylacetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include tert-butyl 2-amino-2-phenylacetate and tert-butyl 2-thio-2-phenylacetate.

    Reduction Reactions: The major product is tert-butyl 2-phenylacetate.

    Oxidation Reactions: The major product is tert-butyl 2-bromo-2-phenylacetic acid.

Scientific Research Applications

Tert-butyl 2-bromo-2-phenylacetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromide:

    Tert-butyl bromoacetate: Used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

Uniqueness

Tert-butyl 2-bromo-2-phenylacetate is unique due to its combination of a tert-butyl group, a bromine atom, and a phenylacetate moiety. This structure imparts specific reactivity and properties that are valuable in various synthetic and research applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-bromo-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOSMBHBHVHTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 7.9 g (44.1 mmol) of bromo-phenylacetic acid in tert-butyl acetate (100 ml) was cooled in an ice/water bath. 0.5 ml of perchloric acid was added, and the reaction solution was stirred at room temperature overnight. The reaction solution was slowly added to a saturated aqueous sodium bicarbonate solution (200 ml), and the organic phase was separated off. The aqueous phase was extracted twice with 60 ml of ethyl acetate each time, the combined organic phases were washed with saturated aqueous sodium bicarbonate solution and dried over magnesium sulfate, and the solvent was removed in vacuo. Yield: 8.41 g (84%) of colorless oil
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (0.55 mL; 10 mmol) was added to a stirred suspension of anhydrous MgSO4 (4.8 g; 40 mmol) in dry dichloromethane (40 mL) at ambient temperature. After 15 min stirring, α-bromophenylacetic acid (2.15 g; 10.0 mmol) was added, followed by t-butyl alcohol (4.8 mL; 50 mmol). The reaction flask was closed with a stopper and the mixture was stirred 7 days at ambient temperature. Saturated NaHCO3 solution (75 mL) and water (75 mL) was added to the reaction mixture. After separating, the aqueous layer was extracted with dichloromethane (2×15 mL). The combined organic layers were washed with water and dried (MgSO4). After filtration and evaporation 2.39 g (88%) product was obtained (colourless oil).
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

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